Tert-butyl thiophene-2-carboxylate
Overview
Description
Tert-butyl thiophene-2-carboxylate is a heterocyclic organic compound with a molecular formula of C9H12O2S . It has a molecular weight of 184.26 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, including Tert-butyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Tert-butyl thiophene-2-carboxylate is represented by the InChI code1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3
. This indicates that the molecule consists of a thiophene ring with a carboxylate group attached to the second carbon and a tert-butyl group attached to the carboxylate. Chemical Reactions Analysis
Tert-butyl thiophene-2-carboxylate can undergo a palladium-catalyzed carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu . The reaction involves three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .Physical And Chemical Properties Analysis
Tert-butyl thiophene-2-carboxylate has a molecular weight of 184.26 g/mol . The exact mass is 184.05600 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Antimicrobial Agents
- Scientific Field: Biomedical Science
- Application Summary: Thiophene-based compounds, such as benzo[b]thiophene acylhydrazones, have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus .
- Methods of Application: The synthetic route to these compounds was achieved by the conversion of benzothiophene-2-carboxylic acid into tert-butyl 2-(benzothiophene-2-carbonyl)hydrazinecarboxylate .
- Results: The screening led to the identification of eight hits, including a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .
Organic Optoelectronics
- Scientific Field: Material Science
- Application Summary: Thiophene-based conjugated molecules, specifically thieno[3,4-b]thiophene (TT) units with functional groups, have emerged as an attractive electron-withdrawing building block in organic electronics .
- Methods of Application: Thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Results: These materials have contributed to the development of organic solar cells and non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies .
Palladium(II)-Catalyzed Carboxylation
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a palladium(II)-catalyzed carboxylation reaction with CO2 .
- Methods of Application: The reaction consists of two consecutive steps, including the formation of a carbanion represented as the palladium complex (metal-nucleophile bond) and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Direct Carboxylation of Thiophene
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
- Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Corrosion Inhibitors
- Scientific Field: Industrial Chemistry
- Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
- Results: The use of thiophene derivatives as corrosion inhibitors can help to protect industrial equipment and infrastructure from damage .
Organic Semiconductors
- Scientific Field: Material Science
- Application Summary: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .
Direct Carboxylation of Thiophene
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
- Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Synthesis of High-Value Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Thiophene-2-carboxylic acid and thiophene-2,5-dicarboxylic acid can be used to synthesize high-value polymers as a substitute for petrochemical derivatives benzoic acid and terephthalic acid .
- Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
- Results: The use of thiophene derivatives in these applications can help to produce high-value polymers .
Organic Optoelectronics
- Scientific Field: Material Science
- Application Summary: Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics .
- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs), and in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .
Safety And Hazards
Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Future Directions
Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
tert-butyl thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542206 | |
Record name | tert-Butyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl thiophene-2-carboxylate | |
CAS RN |
939-62-8 | |
Record name | tert-Butyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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